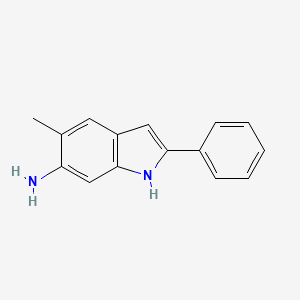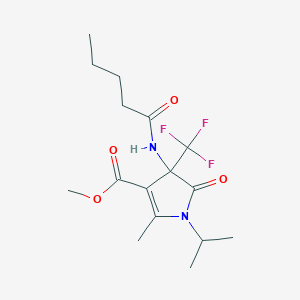![molecular formula C23H19N3O3 B11465873 4'-hydroxy-3'-(4-methoxyphenyl)-1-methyl-3'H-spiro[indole-3,2'-quinazolin]-2(1H)-one](/img/structure/B11465873.png)
4'-hydroxy-3'-(4-methoxyphenyl)-1-methyl-3'H-spiro[indole-3,2'-quinazolin]-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(4-methoxyphenyl)-1-methyl-1,2,3’,4’-tetrahydro-1’H-spiro[indole-3,2’-quinazoline]-2,4’-dione is a complex organic compound that belongs to the class of spiro compounds, specifically spiro[indole-quinazoline] derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes both indole and quinazoline moieties, makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-methoxyphenyl)-1-methyl-1,2,3’,4’-tetrahydro-1’H-spiro[indole-3,2’-quinazoline]-2,4’-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of isatoic anhydride with an appropriate amine to form the quinazoline core, followed by cyclization with an indole derivative. The reaction conditions often include the use of catalysts such as β-cyclodextrin in an aqueous medium .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3’-(4-methoxyphenyl)-1-methyl-1,2,3’,4’-tetrahydro-1’H-spiro[indole-3,2’-quinazoline]-2,4’-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazoline or indole moieties, potentially altering the biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of spiro[indole-quinazoline] derivatives.
Scientific Research Applications
3’-(4-methoxyphenyl)-1-methyl-1,2,3’,4’-tetrahydro-1’H-spiro[indole-3,2’-quinazoline]-2,4’-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Due to its potential therapeutic properties, it is investigated for its anticancer, anti-inflammatory, and antimicrobial activities
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3’-(4-methoxyphenyl)-1-methyl-1,2,3’,4’-tetrahydro-1’H-spiro[indole-3,2’-quinazoline]-2,4’-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and quinazoline moieties can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Quinazoline Derivatives: Quinazoline-based drugs such as erlotinib and gefitinib are used in cancer therapy due to their ability to inhibit specific tyrosine kinases.
Uniqueness
What sets 3’-(4-methoxyphenyl)-1-methyl-1,2,3’,4’-tetrahydro-1’H-spiro[indole-3,2’-quinazoline]-2,4’-dione apart is its spiro structure, which combines the properties of both indole and quinazoline derivatives. This unique configuration enhances its binding affinity and specificity towards certain biological targets, potentially leading to more effective therapeutic agents.
Properties
Molecular Formula |
C23H19N3O3 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1'-methylspiro[1H-quinazoline-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C23H19N3O3/c1-25-20-10-6-4-8-18(20)23(22(25)28)24-19-9-5-3-7-17(19)21(27)26(23)15-11-13-16(29-2)14-12-15/h3-14,24H,1-2H3 |
InChI Key |
QBIQXCWBQAYPDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}cyclopropanecarboxamide](/img/structure/B11465794.png)

![4-(5-Chloro-1-benzofuran-2-yl)-6H,7H,8H-cyclopenta[g]chromen-2-one](/img/structure/B11465802.png)
![3,10-di(pyrazin-2-yl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene](/img/structure/B11465815.png)
![6-benzyl-4-(3-chlorophenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11465817.png)
![Ethyl 4,5-dimethyl-2-[(4-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]thiophene-3-carboxylate](/img/structure/B11465821.png)
![N-[3-bromo-4-(morpholin-4-yl)phenyl]-3-chloro-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B11465822.png)
![5-phenyl-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11465829.png)
![4-amino-N-{2-[(3-nitrobenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11465830.png)
![4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11465837.png)

![3,11,19-triethyl-6,8,14,16,22,24-hexamethyl-7,15,23-trithia-3,11,19-triazatetracyclo[19.3.0.05,9.013,17]tetracosa-1(24),5,8,13,16,21-hexaene](/img/structure/B11465855.png)
![1-(3-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11465859.png)
![ethyl 7-butyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11465865.png)
